3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
CAS No.: 89868-00-8
Cat. No.: VC17299963
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89868-00-8 |
|---|---|
| Molecular Formula | C12H12ClN3 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine |
| Standard InChI | InChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
| Standard InChI Key | YJVOHRIWDUUTRN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2 |
Introduction
Structural Identification and Nomenclature
Molecular Architecture
The compound belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. Its IUPAC name, 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine, reflects three key substituents:
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Chlorine at position 3
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N,N-Dimethylamino group at position 4
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Phenyl ring at position 6
The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.697 g/mol and an exact mass of 233.072 g/mol .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, analogs suggest:
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¹H NMR: Signals near δ 2.29 ppm for N(CH₃)₂ groups and aromatic protons between δ 7.4–8.7 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 233.072 (calculated for C₁₂H₁₂ClN₃) .
Synthesis and Reaction Pathways
Original Synthetic Route (Sircar, 1983)
The first reported synthesis by Sircar et al. (1983) involves:
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Cyclocondensation of a substituted 1,4-diketone with hydrazine to form the pyridazine ring.
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Chlorination at position 3 using POCl₃ or PCl₅.
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Amination at position 4 via nucleophilic substitution with dimethylamine .
Key Reaction (simplified):
Modern Modifications
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes, improving yields from ~70% to >90% . For example:
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Microwave Cyclization: Irradiation at 150°C for 3 minutes achieves 92% yield in pyridazine ring formation .
Physicochemical Properties
The LogP value indicates moderate lipophilicity, suggesting potential blood-brain barrier permeability. The polar surface area aligns with molecules exhibiting oral bioavailability .
Future Research Directions
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